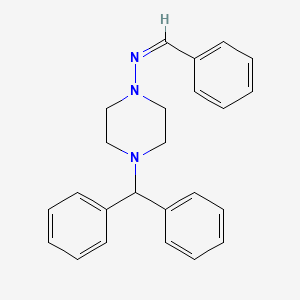
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine
Description
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a phenylmethanimine moiety. It has been studied for its potential pharmacological properties, particularly in the field of anticonvulsant and neurotoxic activities .
Properties
CAS No. |
5785-81-9 |
|---|---|
Molecular Formula |
C24H25N3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C24H25N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2/b25-20+ |
InChI Key |
METHVDVPWHMQJV-LKUDQCMESA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves several steps. One common method includes the reaction of 1-benzhydrylpiperazine with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction of 1-benzhydrylpiperazine with benzaldehyde in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced by other groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the brain, particularly those involved in the regulation of neuronal excitability. This modulation can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders .
Comparison with Similar Compounds
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one: This compound also contains a benzhydryl group attached to a piperazine ring but differs in the presence of a piperidinyl group instead of a phenylmethanimine moiety.
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: This compound has an ethanol group attached to the piperazine ring, making it structurally different from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


